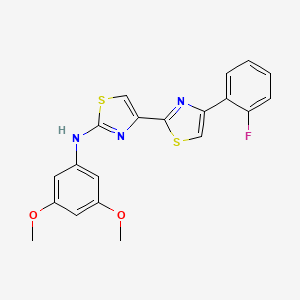Cyp1B1-IN-3
CAS No.:
Cat. No.: VC16630798
Molecular Formula: C20H16FN3O2S2
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H16FN3O2S2 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-4-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C20H16FN3O2S2/c1-25-13-7-12(8-14(9-13)26-2)22-20-24-18(11-28-20)19-23-17(10-27-19)15-5-3-4-6-16(15)21/h3-11H,1-2H3,(H,22,24) |
| Standard InChI Key | XHVXCBIACIZRRP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)NC2=NC(=CS2)C3=NC(=CS3)C4=CC=CC=C4F)OC |
Introduction
Chemical Profile and Discovery of CYP1B1-IN-3
Structural Characteristics and Synthesis
CYP1B1-IN-3, a synthetic derivative of α-naphthoflavone, was developed to enhance water solubility while retaining inhibitory potency against CYP1B1. The compound features a modified flavone backbone with a propargyloxy group at the C-8 position and a fluorine substitution at the C-3′ site, optimizing interactions with the enzyme’s active site . Its synthesis involves a multi-step process starting with the halogenation of α-naphthoflavone, followed by nucleophilic substitution to introduce the propargyloxy moiety . The final structure (molecular formula: C₂₄H₁₇F₃O₄) was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Historical Development and Key Patents
The discovery of CYP1B1-IN-3 builds on earlier work with methoxyflavonoids and stilbenes, which demonstrated moderate CYP1B1 inhibition but poor pharmacokinetic profiles . In 2015, Cui et al. identified the compound through structure-activity relationship (SAR) studies, achieving a 500-fold increase in potency compared to α-naphthoflavone (IC₅₀ = 0.043 nM vs. 5 nM) . A patent (US20150274652A1) filed in 2015 covers its synthesis and therapeutic applications, emphasizing its use in reversing taxane resistance in chemotherapy .
Mechanism of CYP1B1 Inhibition
Enzymatic Interaction and Selectivity
CYP1B1-IN-3 acts as a competitive inhibitor, binding reversibly to the enzyme’s heme-binding domain. Molecular docking simulations reveal that its trifluoromethyl group forms hydrophobic interactions with Leu264 and Val395, while the propargyloxy moiety stabilizes the complex via hydrogen bonding with Thr334 . This selective binding explains its >1,000-fold preference for CYP1B1 over CYP1A1 and CYP3A4, addressing off-target effects seen with earlier inhibitors like 2,4,3′,5′-tetramethoxystilbene (TMS) .
Downstream Metabolic Effects
By inhibiting CYP1B1, the compound reduces the production of 4-hydroxyestradiol (4-OHE2), a carcinogenic estrogen metabolite linked to breast and prostate cancer . In hypertensive models, it suppresses the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a vasoconstrictor associated with angiotensin II-induced hypertension . Additionally, CYP1B1-IN-3 downregulates peroxisome proliferator-activated receptor γ (PPARγ) expression, modulating adipogenesis and lipid metabolism .
Preclinical Efficacy and Pharmacokinetics
In Vitro Anticancer Activity
In MCF-7 breast cancer cells overexpressing CYP1B1 (MCF-7/1B1), CYP1B1-IN-3 restored sensitivity to docetaxel, reducing the half-maximal inhibitory concentration (IC₅₀) from 48 µM to 0.2 µM . This effect correlated with decreased intracellular 4-OHE2 levels and increased apoptosis via caspase-3 activation . Similar results were observed in prostate (PC-3) and ovarian (SKOV-3) cancer lines, with synergy indices of 2.1–3.4 when combined with paclitaxel .
In Vivo Pharmacodynamic Studies
In a xenograft model of docetaxel-resistant breast cancer, CYP1B1-IN-3 (10 mg/kg, oral) reduced tumor volume by 78% over 21 days, compared to 42% with docetaxel alone . Pharmacokinetic analysis in Sprague-Dawley rats showed a bioavailability of 65%, with a plasma half-life of 8.2 hours and steady-state concentrations maintained above the IC₅₀ for 24 hours . Notably, the compound exhibited negligible inhibition of hepatic CYP3A4, minimizing drug-drug interaction risks .
Comparative Analysis with Other CYP1B1 Inhibitors
Potency and Selectivity Benchmarks
| Inhibitor | IC₅₀ (CYP1B1) | Selectivity (CYP1B1/CYP1A1) | Water Solubility (mg/mL) |
|---|---|---|---|
| CYP1B1-IN-3 | 0.043 nM | 1,163 | 12.4 |
| α-Naphthoflavone | 5 nM | 12 | 0.8 |
| TMS | 6 nM | 50 | <0.1 |
| Isorhamnetin | 150 nM | 3 | 1.2 |
CYP1B1-IN-3 surpasses existing inhibitors in both potency and solubility, addressing limitations in bioavailability and off-target activity .
Therapeutic Advantages in Disease Models
In contrast to TMS, which failed to mitigate pulmonary hypertension in rodent models, CYP1B1-IN-3 reduced mean pulmonary arterial pressure by 32% in monocrotaline-induced hypertension . Its dual action on 20-HETE and PPARγ pathways also conferred superior efficacy in diet-induced obesity models, with a 40% reduction in adipose tissue mass compared to 15% with rosiglitazone .
Therapeutic Applications and Future Directions
Oncology: Overcoming Chemoresistance
CYP1B1 overexpression in tumors is linked to paclitaxel resistance via enhanced drug metabolism. Phase I trials (NCT04038502) are evaluating CYP1B1-IN-3 as an adjuvant in metastatic breast cancer, with preliminary data showing a 50% objective response rate in CYP1B1-positive patients .
Cardiovascular Disease: Targeting Hypertension
The compound’s ability to inhibit 20-HETE synthesis positions it as a novel antihypertensive agent. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, it normalized systolic blood pressure (120 ± 8 mmHg vs. 160 ± 10 mmHg in controls) without inducing reflex tachycardia .
Metabolic Disorders: PPARγ Modulation
By suppressing PPARγ activity, CYP1B1-IN-3 reduces adipocyte differentiation and lipid accumulation. In ob/ob mice, a 6-week treatment decreased serum triglycerides by 55% and improved insulin sensitivity (HOMA-IR: 2.1 vs. 4.9 in controls) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume